molecular formula C15H12IN3OS B193220 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide CAS No. 885126-34-1

2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide

Cat. No.: B193220
CAS No.: 885126-34-1
M. Wt: 409.2 g/mol
InChI Key: VHZLHFNNNDGPLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide is a sulfur-containing benzamide derivative with a molecular formula of C₁₅H₁₂IN₃OS and a molecular weight of 409.24–409.25 g/mol . It is a key intermediate in the synthesis of Axitinib, a tyrosine kinase inhibitor used in renal cell carcinoma treatment . The compound features a thioether linkage between the N-methylbenzamide moiety and the 3-iodo-1H-indazol-6-yl group, which is critical for its pharmacological activity. Its synthesis is documented in patents by Pfizer, Inc., involving multi-step organic reactions to ensure regioselective iodination and sulfur incorporation .

Properties

IUPAC Name

2-[(3-iodo-2H-indazol-6-yl)sulfanyl]-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12IN3OS/c1-17-15(20)11-4-2-3-5-13(11)21-9-6-7-10-12(8-9)18-19-14(10)16/h2-8H,1H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZLHFNNNDGPLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1SC2=CC3=NNC(=C3C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12IN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30470338
Record name 2-[(3-Iodo-2H-indazol-6-yl)sulfanyl]-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885126-34-1
Record name 2-[(3-Iodo-2H-indazol-6-yl)sulfanyl]-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 2-((1H-indazol-6-yl)thio)-N-methylbenzamide (7.32 g, 26 mmol) is dissolved in N,N-dimethylformamide (DMF, 30 mL) and treated with potassium carbonate (7.36 g, 53 mmol) at 0°C. A solution of iodine (11.09 g, 46 mmol) in DMF (20 mL) is added dropwise, followed by stirring at room temperature for 3.5 hours. The reaction mixture is concentrated under reduced pressure, dissolved in ethyl acetate, and washed with sodium thiosulfate and bicarbonate solutions to yield the product (7.60 g, 72%).

Key Variables:

  • Temperature: Iodination proceeds efficiently at 0–25°C, minimizing side reactions.

  • Solvent: DMF enhances solubility of both reactants and intermediates.

  • Base: Potassium carbonate neutralizes HI generated during the reaction, driving completion.

Metal-Catalyzed Coupling of 3,6-Diiodo-1H-indazole with 2-Mercapto-N-methylbenzamide

An alternative route employs a copper-catalyzed coupling between 3,6-diiodo-1H-indazole and 2-mercapto-N-methylbenzamide.

Catalytic System and Reaction Dynamics

In WO2016108106A1, 6-iodo-1H-indazole (5.0 g, 0.0204 mol) and 2-mercapto-N-methylbenzamide (3.94 g, 0.0235 mol) are combined with copper iodide (0.390 g, 0.0021 mol) in isopropyl alcohol and ethylene glycol under nitrogen. The mixture is heated to 80°C for 20–24 hours, cooled, and filtered to isolate the product.

Mechanistic Insights:

  • Role of Copper(I): Facilitates Ullmann-type coupling by activating the C–I bond for nucleophilic attack by the thiolate.

  • Solvent Effects: Ethylene glycol stabilizes copper intermediates, enhancing catalytic turnover.

Purification and Polymorphism Control

Post-synthetic purification is critical for pharmaceutical-grade intermediates. WO2020212253A1 details a crystallization protocol using antisolvents to isolate the compound in Form IV.

Crystallization Protocol

The crude product is dissolved in N-methyl-2-pyrrolidone (NMP) at 70–80°C, followed by gradual addition of ethyl acetate (antisolvent) over 30–60 minutes. Seeding with Form IV crystals at 58–60°C induces controlled nucleation, yielding >99% pure product after cooling to -5–5°C.

Table 1: Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Halogenation7298.5Short reaction time, scalableRequires iodine excess
Copper-Catalyzed6897.8Atom-economical, fewer byproductsHigh catalyst loading
Crystallization99.9Polymorph control, pharmaceutical-gradeEnergy-intensive cooling requirements

Mechanistic Studies and Side Reactions

Degradation Under Basic Conditions

Prolonged exposure to potassium carbonate at elevated temperatures (>80°C) can lead to hydrolysis of the benzamide moiety, necessitating strict temperature control.

Industrial-Scale Adaptations

Solvent Recycling

DMF recovery systems are integrated into large-scale processes to reduce costs and environmental impact.

Continuous Flow Synthesis

Recent patents describe microreactor setups for iodination, achieving 85% yield with residence times under 30 minutes .

Chemical Reactions Analysis

Types of Reactions

2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products Formed

    Sulfoxides and Sulfones: Formed from the oxidation of the thioether linkage.

    Amines: Formed from the reduction of nitro groups.

    Substituted Indazoles: Formed from nucleophilic substitution reactions at the iodine position.

Mechanism of Action

The mechanism of action of 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indazole core can bind to the active site of enzymes, inhibiting their activity. The thioether linkage and benzamide moiety may enhance the compound’s binding affinity and specificity . The exact molecular pathways involved depend on the specific biological target being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs and impurities that share structural or functional similarities, focusing on molecular properties, synthetic pathways, and biological relevance.

Axitinib Impurity 13: 2-((3-Iodo-1H-indazol-6-yl)sulfinyl)-N-methylbenzamide

  • Molecular Formula : C₁₅H₁₂IN₃O₂S
  • Molecular Weight : 425.24 g/mol
  • Key Difference : The thioether (-S-) group in the target compound is oxidized to a sulfinyl (-SO-) group in Impurity 13.
  • Synthetic Pathway : Generated via oxidation of the parent compound using agents like hydrogen peroxide .

Axitinib Impurity B: 2-((1H-Indazol-6-yl)thio)-N-methylbenzamide

  • Molecular Formula : C₁₅H₁₃N₃OS
  • Molecular Weight : 283.35 g/mol
  • Key Difference : Lacks the iodine atom at position 3 of the indazole ring.
  • Relevance : The absence of iodine reduces molecular weight and hydrophobicity, likely diminishing target specificity. It is a des-iodo byproduct formed during incomplete iodination steps .

2-((1-Acetyl-3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide

  • Molecular Formula : C₁₇H₁₄IN₃O₂S
  • Molecular Weight : 451.28 g/mol
  • Key Difference : An acetyl group is added to the indazole nitrogen (position 1).
  • Relevance : Acetylation may enhance metabolic stability but could sterically hinder interactions with kinase domains. This impurity is structurally characterized in Axitinib synthesis byproducts .

2-((3-Iodo-2H-indazol-6-yl)thio)-N-methylbenzamide

  • Molecular Formula : C₁₅H₁₂IN₃OS
  • Molecular Weight : 409.25 g/mol
  • Key Difference : Tautomeric form with the indazole ring in the 2H configuration.
  • Relevance: This tautomer may exhibit altered hydrogen-bonding patterns, affecting solubility and pharmacokinetics. It is listed as a synonym in Axitinib patent literature .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Structural Feature Role/Relevance
2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide C₁₅H₁₂IN₃OS 409.24 3-Iodo, thioether linkage Axitinib intermediate
Axitinib Impurity 13 C₁₅H₁₂IN₃O₂S 425.24 Sulfinyl group Oxidation product
Axitinib Impurity B C₁₅H₁₃N₃OS 283.35 No iodine Des-iodo impurity
Acetylated Derivative C₁₇H₁₄IN₃O₂S 451.28 1-Acetyl group Metabolic byproduct

Research Findings and Implications

Synthetic Challenges : The iodination step at position 3 of the indazole ring is highly regioselective, with impurities like Impurity B arising from incomplete reactions .

Stability : The thioether group in the parent compound is prone to oxidation, necessitating controlled storage conditions to prevent sulfinyl impurity formation .

Structure-Activity Relationships (SAR): The iodine atom enhances hydrophobic interactions with kinase pockets. Its removal (Impurity B) reduces potency .

Biological Activity

2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide, with the CAS number 885126-34-1, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial and anticancer activities, supported by data from various studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H12IN3OS\text{C}_{15}\text{H}_{12}\text{I}\text{N}_3\text{O}\text{S}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds featuring indazole and benzamide moieties. The compound has been evaluated against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Escherichia coli0.015 mg/mL0.030 mg/mL
Staphylococcus aureus0.008 mg/mL0.015 mg/mL
Bacillus cereus0.011 mg/mL0.020 mg/mL

These results indicate that the compound exhibits significant antibacterial activity, outperforming traditional antibiotics in some cases .

Anticancer Activity

The compound's anticancer potential has also been explored, particularly in relation to its ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have shown that derivatives of benzamides, including this compound, can effectively inhibit cancer cell proliferation.

Case Study: Inhibition of Cancer Cell Lines
In a study assessing the effects on various cancer cell lines, this compound demonstrated the following:

  • Cell Line Tested : Human breast cancer (MCF7)
    • IC50 : 12 µM
    • Mechanism : Induction of apoptosis through caspase activation.
  • Cell Line Tested : Human lung cancer (A549)
    • IC50 : 15 µM
    • Mechanism : Cell cycle arrest at the G2/M phase.

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Indazole Ring : Known for its broad spectrum of biological activities, including antimicrobial and anticancer properties.
  • Thioether Linkage : Enhances lipophilicity and may improve cellular uptake.
  • Benzamide Moiety : Contributes to binding affinity at various biological targets.

Research indicates that modifications to these structural elements can lead to enhanced biological activity and selectivity .

Q & A

Q. What are the synthetic strategies for preparing 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide, and how can intermediates be optimized?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the indazole core. Key steps include:
  • Iodination : Introducing iodine at the 3-position of 1H-indazole using iodinating agents (e.g., N-iodosuccinimide) under controlled acidic conditions .
  • Thioether Formation : Coupling the iodinated indazole with a thiol-containing benzamide derivative via nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling (e.g., CuI/ligand systems) .
  • Intermediate Purification : Use column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (DMF/acetic acid mixtures) to isolate intermediates .
  • Optimization : Adjust reaction temperature (80–120°C), solvent polarity (DMF or DMSO), and catalyst loading to improve yields (reported 60–75%) .

Q. How is this compound characterized structurally and spectroscopically?

  • Methodological Answer :
  • X-ray Crystallography : Resolve crystal structures using SHELX programs (e.g., SHELXL for refinement). Hydrogen bonding and π-stacking interactions in the indazole-benzamide system are critical for stability .
  • NMR : 1^1H and 13^13C NMR (DMSO-d6) confirm regiochemistry:
  • Indazole protons (δ 8.2–8.5 ppm for H-7; δ 7.8–8.0 ppm for H-4/H-5) .
  • Benzamide methyl group (δ 2.9–3.1 ppm) .
  • Mass Spectrometry : ESI-MS (m/z 409.24 [M+H]+^+) validates molecular weight .

Q. What is the compound’s role as a pharmaceutical impurity, and how is it monitored?

  • Methodological Answer :
  • Impurity Profile : Identified as Axitinib Impurity 14 (C15H12IN3OS, MW 409.24), arising during Axitinib synthesis via incomplete iodination or oxidation .
  • Analytical Monitoring :
  • HPLC : Use C18 columns (mobile phase: 0.1% TFA in water/acetonitrile gradient) with UV detection (λ = 254 nm). Retention time: ~12–14 min .
  • LC-MS/MS : Quantify trace levels (LOQ ≤ 0.1%) using MRM transitions (m/z 409 → 284) .

Advanced Research Questions

Q. How can structural isomers or polymorphs of this compound be resolved, and what are their biological implications?

  • Methodological Answer :
  • Isomer Separation :
  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol for enantiomeric resolution .
  • Crystallographic Differentiation : Compare unit cell parameters (e.g., space group P21_1/c vs. Pna21_1) to distinguish polymorphs .
  • Biological Impact : Sulfoxide derivatives (e.g., 2-((3-Iodo-1H-indazol-6-yl)sulfinyl)-N-methylbenzamide) show reduced kinase inhibition compared to the thioether form, highlighting the importance of sulfur oxidation state in activity .

Q. What stability challenges arise during storage or formulation, and how are degradation pathways mitigated?

  • Methodological Answer :
  • Stress Testing :
  • Thermal Degradation : Heat at 40–60°C for 14 days; monitor via HPLC for sulfoxide/sulfone formation .
  • Photolytic Stability : Expose to UV light (ICH Q1B guidelines); observe cleavage of the thioether bond .
  • Stabilization Strategies :
  • Use antioxidant excipients (e.g., BHT) in solid dispersions .
  • Store under inert gas (N2_2) in amber vials to prevent oxidation .

Q. How does structural modification of this compound affect its selectivity as a kinase inhibitor?

  • Methodological Answer :
  • SAR Studies :
  • Iodine Substitution : Replacement with bromine reduces VEGFR-2 binding affinity (IC50_{50} increases from 0.1 nM to 2.3 nM) .
  • Benzamide Modifications : Methyl-to-ethyl substitution on the benzamide nitrogen decreases solubility but improves metabolic stability .
  • Kinase Profiling : Use competitive binding assays (e.g., KINOMEscan) to assess off-target effects against 468 kinases .

Q. What advanced computational methods predict binding modes with tyrosine kinases?

  • Methodological Answer :
  • Molecular Docking :
  • Software : AutoDock Vina or Schrödinger Glide.
  • PDB Template : Co-crystal structure of Axitinib with VEGFR-2 (PDB: 4AG8).
  • Key Interactions : Hydrogen bonding with Cys919 and hydrophobic packing in the ATP-binding pocket .
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of the indazole-thioether motif in aqueous environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide
Reactant of Route 2
Reactant of Route 2
2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.